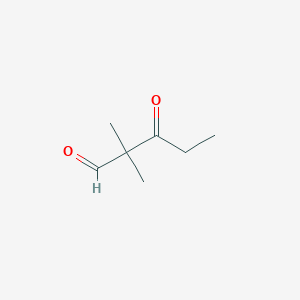

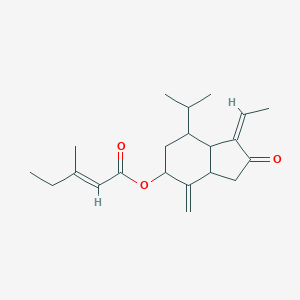

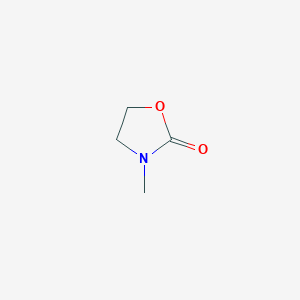

![molecular formula C24H19N3O5S B180381 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-72-8](/img/structure/B180381.png)

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as MOC-31, is a monoclonal antibody that targets Ep-CAM (Epithelial Cell Adhesion Molecule). Ep-CAM is a transmembrane glycoprotein that is overexpressed in various types of cancers, including breast, colon, lung, and ovarian cancer. MOC-31 has been extensively studied for its potential use in cancer diagnosis and treatment.

Mechanism Of Action

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea binds to Ep-CAM on the surface of cancer cells, which can lead to various downstream effects. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which immune cells recognize and kill cancer cells that are coated with antibodies. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also block Ep-CAM signaling pathways, which can inhibit cancer cell growth and survival.

Biochemical And Physiological Effects

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have various biochemical and physiological effects on cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce apoptosis (programmed cell death) in Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.

Advantages And Limitations For Lab Experiments

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has several advantages for use in lab experiments. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is highly specific for Ep-CAM and can be used to detect and isolate Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also induce ADCC, which can be used to study immune cell function. However, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has some limitations. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a monoclonal antibody and may not recognize all Ep-CAM variants. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea may also have limited effectiveness in certain cancer types or stages.

Future Directions

There are several future directions for the use of 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in cancer diagnosis and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to develop new cancer immunotherapies, such as CAR-T cell therapy, which uses immune cells that are genetically engineered to recognize and kill cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to study the role of Ep-CAM in cancer development and progression, which can lead to the development of new cancer treatments.

Synthesis Methods

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells. The resulting hybridoma cells can produce large quantities of monoclonal antibodies that are specific to a particular antigen, such as Ep-CAM. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is produced by a hybridoma cell line that was generated by immunizing mice with Ep-CAM-positive human colon cancer cells.

Scientific Research Applications

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been used in various scientific research applications, including cancer diagnosis, prognosis, and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to be highly specific for Ep-CAM and has been used to detect Ep-CAM expression in cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has also been used to isolate and purify Ep-CAM-positive cancer cells from patient samples, which can be used for further analysis and characterization.

properties

CAS RN |

198649-72-8 |

|---|---|

Product Name |

1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |

Molecular Formula |

C24H19N3O5S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |

InChI |

InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29) |

InChI Key |

SOVLKXIAUDJZOS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |

synonyms |

Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

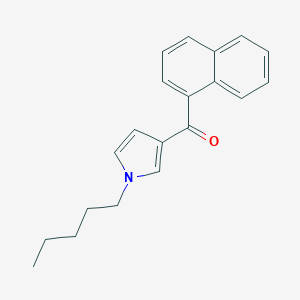

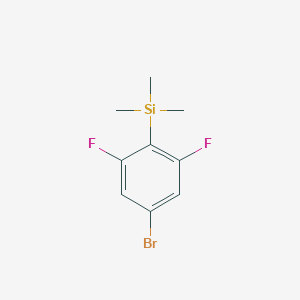

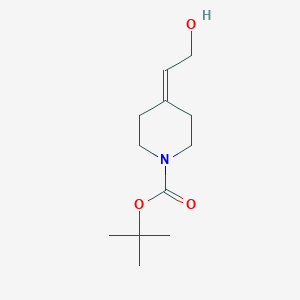

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

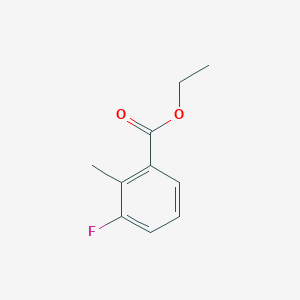

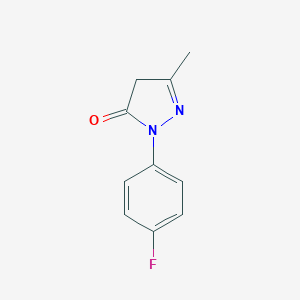

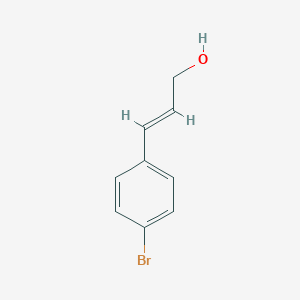

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

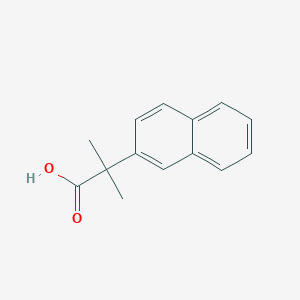

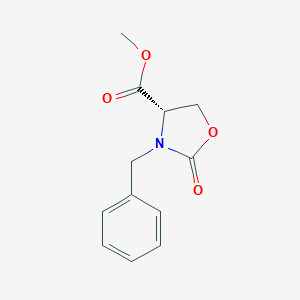

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)